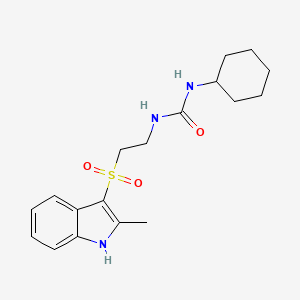
1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a cyclic urea derivative that is likely to possess interesting chemical and biological properties due to the presence of the indole and sulfonyl functional groups. While the provided papers do not directly discuss this exact compound, they provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of cyclic ureas, such as the compound of interest, can be achieved through [5 + 2] cycloaddition reactions. According to the first paper, 2-vinylaziridines react with sulfonyl isocyanates under mild conditions to form seven-membered cyclic ureas with high yields. The solvent used in the reaction, dichloromethane (CH2Cl2), plays a significant role in the preferential formation of the seven-membered ring structure. This method provides a straightforward approach to synthesizing cyclic ureas, which could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The second paper discusses a structurally related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which was characterized using various techniques including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group and has specific crystallographic parameters. Although the exact molecular structure of this compound is not provided, similar analytical techniques could be employed to determine its structure .
Chemical Reactions Analysis
The reactivity of cyclic ureas can be influenced by the functional groups attached to the urea moiety. The [5 + 2] cycloaddition reaction mentioned in the first paper is a key reaction that can be used to synthesize various cyclic ureas, indicating that the compound of interest may also be synthesized or modified through similar cycloaddition reactions. The solvent effect noted in the paper suggests that reaction conditions can be optimized for the synthesis of specific cyclic urea derivatives .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the crystal structure analysis in the second paper provides data such as the density and molecular weight, which are important physical properties. The presence of the indole and sulfonyl groups in the compound suggests potential biological activity, as indicated by the antitumor activity analysis of the related compound in the second paper . The methods used in these studies could be applied to assess the physical and chemical properties of the compound .
Scientific Research Applications
Anti-inflammatory Applications : A compound closely related to 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has been synthesized and identified as an anti-inflammatory agent. This synthesis process is significant as it contributes to the development of new anti-inflammatory medications (Urban et al., 2003).
Anticonvulsant Activity : Research on structurally related sulfonylureas has revealed their potential as anticonvulsant agents. These compounds, including BM 27 and similar sulfonylthioureas, showed effectiveness in maximal electroshock seizure tests in mice, comparable to that of phenytoin (Masereel et al., 1997).
Cancer Detection Applications : A water-soluble near-infrared dye structurally similar to this compound has been developed for optical imaging in cancer detection. This dye's unique properties enable it to function as a molecular beacon, potentially aiding in the early detection of cancer (Pham et al., 2005).
Corrosion Inhibition : Certain urea derivatives, including those with structural similarities to this compound, have been evaluated as corrosion inhibitors for mild steel. These compounds exhibit strong adsorption on the steel surface, forming a protective layer and thereby reducing corrosion (Mistry et al., 2011).
Molecular Devices : The urea-linked cyclodextrins, related to the chemical structure , have been studied for their potential in the self-assembly of molecular devices. These compounds undergo photoisomerization and can form binary and ternary complexes, which may have applications in the development of advanced molecular technologies (Lock et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes and diseases, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . The specific interactions and changes depend on the structure of the indole derivative and the nature of the target .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
properties
IUPAC Name |
1-cyclohexyl-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13-17(15-9-5-6-10-16(15)20-13)25(23,24)12-11-19-18(22)21-14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSVHCBZNHPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

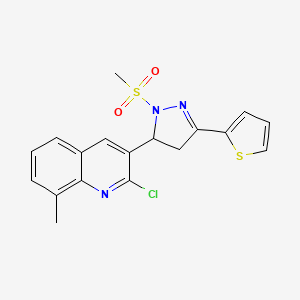
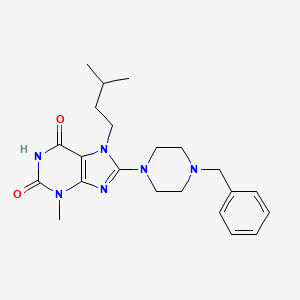

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
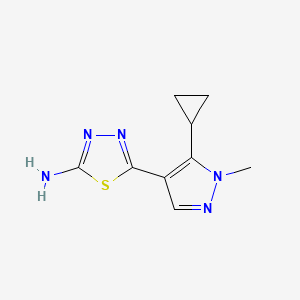
![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)
![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)
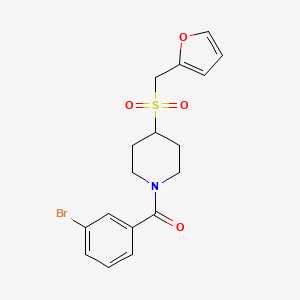
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)